Conotoxin GI is a peptide toxin originally isolated from the venom of the marine cone snail Conus geographus [, , , ]. It belongs to the α-conotoxin family, a group characterized by their ability to antagonize nicotinic acetylcholine receptors (nAChRs) [, , ]. Conotoxin GI is notable for its high potency and selectivity for muscle-type nAChRs, making it a valuable tool for studying neuromuscular transmission and a potential lead compound for developing new muscle relaxants [, , , , ].
Related Compounds
[Diiodohistidine,diiodotyrosine]conotoxin GI
Compound Description: This is a derivative of Conotoxin GI where both histidine and tyrosine residues are iodinated. Despite the modification, this derivative retains at least half of the biological activity of unmodified Conotoxin GI. []
Relevance: The retention of activity by [diiodohistidine,diiodotyrosine]conotoxin GI suggests that the unmodified histidine and tyrosine residues in Conotoxin GI are not crucial for its biological activity. [] This finding provides insights into the structure-activity relationship of Conotoxin GI.
Des-Glu1-[Cys3Ala]-des-Cys13-conotoxin GI (GI-15)
Compound Description: Also known as "GI-15," this is an 11-residue antitoxic analogue of Conotoxin GI. It lacks Glu1, has Cys3 replaced with Ala, and is missing Cys13. While it shares a highly similar fold with Conotoxin GI in the first disulfide loop region (1C-6C), the absence of the second disulfide loop in GI-15 introduces segmental motion in its C-terminal half. []
Relevance: GI-15 acts as a competitive antagonist against Conotoxin GI. Its structural similarity in the first disulfide loop, combined with the mobile C-terminal tail, explains its antagonistic activity. This comparison highlights the importance of the second disulfide loop and the specific orientation of Arg9 in Conotoxin GI for its activity and selectivity. []
α-Conotoxin GI (2-13;3-7)
Compound Description: This is a synthetic isomer of Conotoxin GI with a disulfide bond configuration of Cys2-Cys13 and Cys3-Cys7. In contrast to the well-defined structure of native Conotoxin GI, this isomer exhibits multiple conformations in solution. []
Relevance: The existence of multiple conformers and a different major conformation for α-Conotoxin GI (2-13;3-7) compared to Conotoxin GI underscores the importance of the native disulfide bond arrangement (Cys2-Cys7, Cys3-Cys13) for the distinct structure and stability of Conotoxin GI. []
α-Conotoxin GI (2-3;7-13)
Compound Description: This is another synthetic isomer of Conotoxin GI with disulfide bonds formed between Cys2-Cys3 and Cys7-Cys13. It displays even higher conformational heterogeneity than α-Conotoxin GI (2-13;3-7). Interestingly, the peptide bond between Cys2 and Cys3 in this isomer is predominantly trans, contradicting theoretical predictions. []
Relevance: The structural data obtained for α-Conotoxin GI (2-3;7-13) and its comparison with Conotoxin GI highlight the crucial role of disulfide bonds in dictating the structure and stability of conotoxins. Furthermore, the unexpected trans configuration of the Cys2-Cys3 peptide bond challenges previous assumptions about disulfide bond formation and stability. []
α-Conotoxin MI
Compound Description: α-Conotoxin MI is a peptide toxin originating from the venom of Conus magus. It shares structural similarities with Conotoxin GI, being a short peptide constrained by two disulfide bonds. α-Conotoxin MI also acts as a nicotinic acetylcholine receptor antagonist, but it exhibits different subtype selectivity compared to Conotoxin GI. [, ]
Relevance: The comparison between α-Conotoxin MI and Conotoxin GI, particularly in the context of their structure-activity relationships, demonstrates how subtle variations in amino acid sequence and disulfide bond arrangement within the conotoxin family can significantly impact their pharmacological profiles. [, ]
Fluorescein-labeled α-Conotoxin GI (FGI)
Compound Description: FGI is a derivative of Conotoxin GI conjugated with fluorescein. This modification allows for the study of its binding interactions with the nicotinic acetylcholine receptor (nAChR) using fluorescence-based techniques. FGI maintains biological activity and exhibits high affinity for the nAChR, similar to native Conotoxin GI. [, ]
Relevance: The development of FGI as a tool facilitated the investigation of Conotoxin GI binding kinetics and structure-function relationships. FGI's ability to bind nAChR with high affinity while carrying a fluorescent tag enabled researchers to visualize and quantify these interactions in a way not possible with the native peptide. [, ]
Relevance: Comparing α-Conotoxin SIA with Conotoxin GI reveals how subtle sequence variations can lead to drastic changes in receptor subtype selectivity. Specifically, the presence of Pro9 in α-Conotoxin SIA, compared to Arg9 in Conotoxin GI, is the primary determinant for its distinct selectivity profile. This knowledge provides valuable insight into the molecular basis of receptor subtype selectivity within the conotoxin family. []
α-Conotoxin SI
Compound Description: α-Conotoxin SI is structurally similar to Conotoxin GI, with only three amino acid differences: Ile replaces Glu at position 1, Gly replaces Arg at position 9, and Lys replaces His at position 10. Unlike Conotoxin GI, α-Conotoxin SI does not exhibit selectivity for the αγ agonist site over the αδ site of the nicotinic acetylcholine receptor. [, ]
Relevance: The comparison of α-Conotoxin SI with Conotoxin GI emphasizes the importance of specific amino acid residues in defining conotoxin selectivity. The replacement of Arg9 in Conotoxin GI with Gly9 in α-Conotoxin SI significantly impacts its binding preference, suggesting Arg9 plays a crucial role in the selective binding of Conotoxin GI to the αγ agonist site. [, ]
α-Conotoxin GI(Bpa12)
Compound Description: This is a synthetic analogue of Conotoxin GI where Tyr11 is replaced with benzoylphenylalanine (Bpa). This modification introduces a photoreactive group while largely preserving the overall conformation of Conotoxin GI. GI(Bpa12) effectively displaces radiolabeled Conotoxin GI from the Torpedo californica nAChR. Upon UV irradiation, it specifically photolabels the α, γ, and δ subunits of the receptor. [, ]
Relevance: GI(Bpa12) serves as a valuable tool for identifying the binding sites of Conotoxin GI on the nAChR. The photolabeling data obtained with GI(Bpa12) provide crucial information about the spatial proximity of Conotoxin GI to different nAChR subunits, advancing our understanding of the toxin-receptor interaction interface. [, ]
α-Conotoxin GI(Bpa4)
Compound Description: Another synthetic analogue of Conotoxin GI, GI(Bpa4), features a Bpa substitution at position 4, replacing Asn. Despite maintaining the overall structure of Conotoxin GI, this analogue fails to displace radiolabeled Conotoxin GI from the Torpedo californica nAChR. []
Relevance: The inability of GI(Bpa4) to compete with Conotoxin GI for nAChR binding highlights the importance of the Asn4 residue in Conotoxin GI for receptor interaction. This observation emphasizes that even conservative amino acid substitutions can significantly impact the binding affinity and biological activity of conotoxins. []
Relevance: α-Conotoxin EI, with its unique receptor subtype specificity, serves as a valuable tool for investigating the structural determinants of α-conotoxin binding to different nAChR subtypes. Comparing α-Conotoxin EI to Conotoxin GI, which favors the γ subunit, suggests that the second loop of α-Conotoxin EI contributes to its preference for the δ subunit. This knowledge aids in developing conotoxins with tailored selectivity profiles for specific nAChR subtypes. [, ]
Heat-stable enterotoxin ST Ib
Compound Description: Produced by enterotoxigenic Escherichia coli strains, heat-stable enterotoxin ST Ib shares a homologous sequence with Conotoxin GI. Despite their functional differences, both toxins share a common antigenic determinant within this homologous region. []
Relevance: The shared antigenic determinant between heat-stable enterotoxin ST Ib and Conotoxin GI, despite their different biological functions, suggests a convergent evolution of this specific sequence motif for recognizing target molecules. This finding highlights the potential for cross-reactivity between antibodies raised against these seemingly unrelated toxins. []
α-Conotoxin PnIA
Compound Description: α-Conotoxin PnIA is a 16-residue peptide isolated from the venom of Conus pennaceus. It shares a high degree of sequence similarity with α-conotoxin PnIB, differing at only two positions. Unlike Conotoxin GI, which targets muscle nAChRs, α-conotoxin PnIA blocks neuronal nAChRs. []
Relevance: Comparing α-conotoxin PnIA to Conotoxin GI underscores the diversity within the conotoxin family, highlighting how minor sequence variations can result in significant changes in receptor subtype selectivity and biological activity. Additionally, the structural similarity between α-conotoxin PnIA and α-conotoxin PnIB emphasizes the importance of their conserved scaffold for presenting essential functional groups for receptor binding. []
α-Conotoxin PnIB
Compound Description: Isolated from Conus pennaceus, α-conotoxin PnIB is a 16-residue peptide that shares high sequence similarity with α-conotoxin PnIA. Like α-conotoxin PnIA, α-conotoxin PnIB targets neuronal nAChRs, contrasting with the muscle nAChR selectivity of Conotoxin GI. The crystal structure of α-conotoxin PnIB reveals a unique backbone and disulfide architecture, distinct from that of Conotoxin GI, which is important for its activity. []
Relevance: The structural and functional comparison between α-conotoxin PnIB and Conotoxin GI demonstrates how variations in the conotoxin scaffold, even within a family of structurally related peptides, can lead to different receptor subtype preferences and biological effects. This knowledge is crucial for understanding the evolution of conotoxin diversity and developing conotoxins with specific pharmacological properties. []
Classification
Conotoxin GI is classified as an α-conotoxin, which is a subtype of conotoxins that primarily interacts with nicotinic acetylcholine receptors. These peptides are known for their ability to modulate synaptic transmission and have garnered attention for their potential use in pain management and neurological disorders.
Synthesis Analysis
The synthesis of conotoxin GI typically involves solid-phase peptide synthesis techniques, which allow for the construction of peptides with precise sequences. Key methods include:
Ruthenium-catalyzed azide-alkyne cycloaddition: This method facilitates the incorporation of triazole bridges in place of disulfide bonds, enhancing stability while retaining biological activity.
Oxidative folding: The formation of disulfide bonds is achieved through controlled oxidation processes. For instance, a mixture of oxidizing agents can be used to promote the formation of the native conformation from linear precursors.
The synthesis parameters often include:
Reaction temperature and time
Concentration of reactants
Specific protective groups for cysteine residues to control disulfide bond formation.
Molecular Structure Analysis
Conotoxin GI contains a characteristic structure featuring three disulfide bonds that create loops within the peptide. The arrangement of these disulfide bridges is crucial for its biological activity.
Structural Data
Disulfide Bonds: The three disulfide bridges are typically formed between specific cysteine residues, creating a stable framework that allows the peptide to maintain its functional conformation.
Nuclear Magnetic Resonance Spectroscopy: This technique has been employed to elucidate the three-dimensional structure of conotoxin GI, confirming the presence and arrangement of disulfide bonds.
The molecular formula for conotoxin GI is C₁₈H₂₃N₃O₄S₃, reflecting its complex composition.
Chemical Reactions Analysis
Conotoxin GI undergoes several chemical reactions during its synthesis and functionalization:
Formation of Disulfide Bonds: The key reaction involves the oxidation of thiol groups in cysteine residues to form disulfide linkages, which is critical for achieving the active conformation.
Modification Reactions: Various modifications can be applied to enhance stability or alter biological activity, such as replacing disulfides with triazole bridges.
These reactions require careful control over conditions such as pH and temperature to ensure proper folding and minimize undesired byproducts.
Mechanism of Action
Conotoxin GI exerts its effects primarily through competitive inhibition at nicotinic acetylcholine receptors. The mechanism involves:
Binding Affinity: Conotoxin GI binds with high affinity to specific sites on nicotinic receptors, disrupting normal neurotransmission.
Conformational Changes: Upon binding, conformational changes in the receptor occur, leading to altered ion flow and inhibition of synaptic signaling.
Quantitative analyses have shown that the dissociation constants for binding are in the nanomolar range (10–100 nM), indicating potent interaction with target receptors.
Physical and Chemical Properties Analysis
The physical and chemical properties of conotoxin GI include:
Molecular Weight: Approximately 393 Da.
Solubility: Soluble in aqueous solutions at physiological pH.
Stability: The stability can vary significantly based on environmental conditions; modifications such as triazole incorporation can enhance plasma stability compared to native forms.
These properties are crucial for both understanding its biological function and developing therapeutic applications.
Applications
Conotoxin GI has significant potential applications in various scientific fields:
Pharmacology: Due to its ability to selectively inhibit nicotinic acetylcholine receptors, it serves as a model compound for drug development aimed at treating pain and neurological disorders.
Biotechnology: Conotoxins are being explored as tools for studying receptor function and signaling pathways due to their specificity and potency.
Therapeutics: Research into analogs and mimetics continues, with some derivatives showing promise as more stable alternatives for potential clinical use.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
A 28-amino acid peptide with the same biological activities of somatostatin-14 but with a 14-amino acid extension at the N-terminal. SRIF-28 is the major form of somatostatin in the GASTROINTESTINAL TRACT.
Bilirubin dimethyl ester is a natural derivative of bilirubin and is found in normal sera representing an average of 1.75% total sera bilirubin. Bilirubin is a water insoluble tetrapyrrole produced from the reduction of biliverdin in a reaction catalyzed by the enzyme bilirverdin reductase. Water insoluble bilirubin (also called indirect bilirubin) in vivo undergoes glucuronidation in the liver (addition of one or two glucuronic acids through a glycosidic bond) to form the water soluble bilirubin mono or diglucuronide (also called bilirubin conjugate or direct bilirubin). Bilirubin conjugate is excreted from the liver in bile or is converted to urobilinogen and excreted in the urine as urobilin or in the feces as stercobilin. Bilirubin dimethyl ester has been found to be converted to bilirubin conjugate via esterase and glucuronidase activity in vivo. Widely distributed endogenous neuropeptide involved in the control of food intake, sexual behavior and blood pressure. Control peptide available.